molecular formula C20H24N2O3S B5259547 4-methyl-N-(2-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide

4-methyl-N-(2-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B5259547
M. Wt: 372.5 g/mol
InChI Key: VZTOPBQLVAKGMU-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a piperidine-1-carbonyl group and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the piperidine-1-carbonyl group: This step involves the acylation of the sulfonamide intermediate with a piperidine-1-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-methyl-N-(2-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: The compound’s structural properties make it useful in the development of advanced materials with specific functionalities.

    Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide
  • This compound derivatives
  • Other sulfonamide-based compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine-1-carbonyl group. This structural feature imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-methyl-N-(2-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-10-11-17(14-18(15)20(23)22-12-6-3-7-13-22)26(24,25)21-19-9-5-4-8-16(19)2/h4-5,8-11,14,21H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTOPBQLVAKGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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